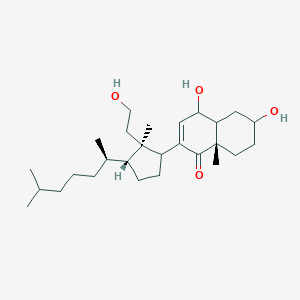
9,11-Sthceo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Sthceo, also known as this compound, is a useful research compound. Its molecular formula is C27H46O4 and its molecular weight is 434.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Secosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
9,11-Sthceo has been investigated for its potential as a therapeutic agent due to its ability to act as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression through histone modification. Inhibiting these enzymes can lead to increased acetylation of histones, thereby enhancing gene expression associated with neuroprotection and other therapeutic effects.
Case Study: Friedreich's Ataxia
A significant study focused on Friedreich's Ataxia (FRDA) demonstrated that a derivative of this compound significantly increased frataxin mRNA levels in lymphoblasts from FRDA patients. This compound enhanced histone acetylation at the FXN gene locus, suggesting its potential as a therapeutic agent for this condition.
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit notable antimicrobial activity against various bacterial and fungal strains. For instance:
- Antifungal Activity : Specific derivatives have shown excellent antifungal activity against Aspergillus fumigatus and Saccharomyces cerevisiae.
- Antibacterial Activity : These compounds also exhibit antibacterial effects against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound derivatives have been instrumental in identifying structural modifications that influence biological activity. These studies have explored how changes in the molecular structure can enhance potency and selectivity for specific biological targets.
Table 1: Biological Activities of Selected this compound Derivatives
| Compound | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| Compound 5 | Antifungal | Aspergillus fumigatus | |
| BML-210 | HDAC Inhibition | FXN gene expression in FRDA lymphoblasts | |
| Novel Derivative A | Antibacterial | Staphylococcus aureus |
Potential Applications in Cancer Research
The compound's interactions with the immune system have been studied concerning cancer incidence among responders to the 9/11 attacks. Research indicates that exposure to WTC-related toxins may lead to increased cancer risk due to upregulation of genes involved in DNA repair and cell cycle regulation . The molecular mechanisms underlying these changes are still under investigation but suggest that compounds like this compound could play a role in developing cancer therapies.
Future Research Directions
Given the promising applications of this compound in medicinal chemistry and its biological activities, future research could focus on:
- Optimizing Derivatives : Further structural modifications could enhance efficacy and reduce side effects.
- Clinical Trials : Investigating the therapeutic potential of this compound in clinical settings for conditions like FRDA and various cancers.
- Mechanistic Studies : Understanding the detailed molecular mechanisms by which this compound exerts its effects could lead to novel therapeutic strategies.
Propriétés
Numéro CAS |
143625-39-2 |
|---|---|
Formule moléculaire |
C27H46O4 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methylheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)21-9-10-22(26(21,4)13-14-28)20-16-24(30)23-15-19(29)11-12-27(23,5)25(20)31/h16-19,21-24,28-30H,6-15H2,1-5H3/t18-,19?,21-,22?,23?,24?,26-,27+/m1/s1 |
Clé InChI |
JBBOTAYOANLXIB-HDRUIAHASA-N |
SMILES |
CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC([C@]1(C)CCO)C2=CC(C3CC(CC[C@@]3(C2=O)C)O)O |
SMILES canonique |
CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
Synonymes |
9,11-seco-3 beta,6 alpha,11-trihydroxy-5 alpha-cholest-7-en-9-one 9,11-seco-3,6,11-trihydroxycholest-7-en-9-one 9,11-STHCEO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















